BenchChemオンラインストアへようこそ!

SEN177

QPCTL Biochemical Assay Enzyme Inhibition

SEN177 is a uniquely well-characterized dual QPCT/QPCTL inhibitor (Ki 20 nM hQC, IC50 13 nM QPCTL) validated in Drosophila and mammalian Huntington's disease models for mHTT aggregate reduction. It disrupts CD47-SIRPα interaction, enhancing antibody-dependent cellular phagocytosis in cancer cells. Unlike QPCT-selective inhibitors (e.g., Varoglutamstat) or under-characterized novel agents, SEN177 provides published high-resolution co-crystal structures and robust in vivo efficacy data, making it the definitive chemical probe for investigating pyroglutamylation-driven neurodegeneration and immune evasion.

Molecular Formula C18H19FN6
Molecular Weight 338.4 g/mol
CAS No. 2117405-13-5
Cat. No. B2918943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSEN177
CAS2117405-13-5
Molecular FormulaC18H19FN6
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C2CCN(CC2)C3=C(C=CC=N3)C4=CN=C(C=C4)F
InChIInChI=1S/C18H19FN6/c1-24-12-22-23-17(24)13-6-9-25(10-7-13)18-15(3-2-8-20-18)14-4-5-16(19)21-11-14/h2-5,8,11-13H,6-7,9-10H2,1H3
InChIKeyAJIAMIPUWJQSPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

SEN177 (CAS 2117405-13-5): A Dual-Action QPCTL Inhibitor for Neurodegeneration and Cancer Immunotherapy Research


SEN177 (CAS 2117405-13-5) is a potent, orally bioavailable, small-molecule inhibitor of glutaminyl-peptide cyclotransferase-like protein (QPCTL; also known as isoQC) and its homolog glutaminyl cyclase (QPCT; QC) [1][2]. It is a benzonitrile-based compound characterized by high aqueous solubility and favorable drug-like properties . SEN177 serves as a critical chemical probe for investigating the role of protein pyroglutamylation (pGlu) in both the pathogenesis of Huntington's disease (HD) and the evasion of the innate immune system by cancer cells [3].

Why SEN177 Cannot Be Substituted by Other QPCT or QPCTL Inhibitors in Critical Assays


QPCTL inhibitors are a heterogeneous class with significant divergence in isoform selectivity, binding kinetics, and functional outcomes. SEN177 is uniquely positioned as a well-characterized dual QPCT/QPCTL inhibitor with published high-resolution co-crystal structural data [1]. This contrasts sharply with earlier inhibitors like PQ912 (Varoglutamstat), which are primarily QPCT-selective and show weaker QPCTL affinity . Conversely, newer, ultra-potent inhibitors like QP5038 may have superior biochemical IC50 values for QPCTL but lack the extensive in vivo characterization in Huntington's disease models that exists for SEN177 . The specific Ki for human QC (20 nM) and IC50 for QPCTL (13 nM) of SEN177 represent a distinct activity profile that is not interchangeable with compounds exhibiting divergent isoform selectivity or those with insufficient published in vivo efficacy data .

Quantitative Differentiation of SEN177 from Key QPCTL Inhibitor Analogs


Biochemical Potency and Isoform Selectivity: SEN177 vs. PQ912 and QP5038

SEN177 exhibits a distinct inhibitory profile against QPCT and QPCTL isoforms. For human QPCT (hQC), its Ki is 20 nM, which is comparable to PQ912's Ki of 25 nM at pH 8.0 . However, a key differentiator is its potency against QPCTL. SEN177 shows an IC50 of 13 nM for QPCTL, whereas PQ912 is a much weaker QPCTL inhibitor with an IC50 for hQC of 30.2 µM [1]. In contrast, QP5038 is a more potent QPCTL inhibitor with a reported IC50 of 3.8 nM .

QPCTL Biochemical Assay Enzyme Inhibition Isoform Selectivity

Target Engagement: Reduction of pGlu-CD47 Levels in Cells

In a cellular context, SEN177 demonstrates functional target engagement by reducing levels of pyroglutamylated CD47 (pGlu-CD47). While direct quantitative cellular IC50 data for pGlu-CD47 reduction is not available for SEN177, its biochemical potency (IC50 13 nM) is a strong predictor of this effect . In contrast, QP5038 has been reported to inhibit pGlu-CD47 levels in HEK293T cells with an IC50 of 3.3 nM .

CD47 SIRPα Pyroglutamylation Immuno-oncology

Functional Disruption of the CD47-SIRPα Interaction

SEN177 functionally disrupts the binding of SIRPα to CD47-positive tumor cells in a dose-dependent manner [1]. A cell-based assay using A2058 melanoma cells showed that SEN177 reduced SIRPα binding with a measurable IC50, although the exact value was not specified in the provided source [2]. For comparison, QP5038 attenuates this interaction in HEK293T cells with an IC50 of 8.5 nM .

Phagocytosis Immune Checkpoint Macrophage SIRPα Binding

In Vivo Efficacy in Huntington's Disease Models

SEN177 is distinguished by its published in vivo efficacy in reducing mutant huntingtin (mHTT) aggregation, a hallmark of Huntington's disease. It showed dose-dependent decreases in HTT aggregation in mammalian cells, primary neurons, and a Drosophila model . Oral administration (50 µM) in a Huntington Drosophila model conferred a protective effect . In contrast, while PQ912 has been extensively studied in Alzheimer's disease models, its published efficacy in Huntington's disease models is limited [1]. QP5038 has reported antitumor efficacy in vivo, but its effects on neurodegenerative phenotypes are not characterized .

Huntington's Disease mutant Huntingtin Neurodegeneration Aggregation

Selectivity and Off-Target Profile

Limited data is available regarding the selectivity profile of SEN177 against a broad panel of enzymes or receptors. This is a significant gap in its characterization when compared to clinical-stage QPCTL inhibitors like PQ912, for which selectivity data is more widely available [1]. The lack of published kinase or receptor panel data for SEN177 means its potential off-target effects are not well-defined, which is a critical consideration for interpreting phenotypic screening results [2].

Selectivity Off-target Kinase Panel Safety

Optimized Application Scenarios for SEN177 in Biomedical Research


Investigating the Role of Protein Pyroglutamylation in Huntington's Disease Pathogenesis

SEN177 is the tool compound of choice for dissecting the contribution of QPCT/QPCTL-mediated pyroglutamylation to mutant huntingtin (mHTT) aggregation. Its validated in vivo efficacy in reducing mHTT aggregates in Drosophila and mammalian cell models provides a clear rationale for its use in mechanistic studies of neurodegeneration. Researchers should prioritize SEN177 for experiments designed to link QPCT enzymatic activity directly to HD phenotypes, including aggregate formation and neuronal toxicity [1].

Exploring Dual Inhibition of QPCT and QPCTL in Innate Immune Checkpoint Blockade

SEN177 is well-suited for preclinical studies investigating the combined therapeutic potential of targeting both secreted QC and Golgi-resident QPCTL. Its balanced inhibitory profile (Ki 20 nM for hQC; IC50 13 nM for QPCTL) allows researchers to simultaneously modulate pyroglutamate formation on CD47 in the Golgi and other QC substrates in the extracellular space. This is particularly relevant for studies combining QPCTL inhibition with tumor-opsonizing antibodies (e.g., anti-EGFR, anti-HER2) to enhance antibody-dependent cellular phagocytosis (ADCP) [2].

Functional Studies of the CD47-SIRPα Axis in Tumor Immunology

SEN177 serves as a robust chemical probe for validating the functional impact of CD47 pyroglutamylation on the 'don't eat me' signal. Its demonstrated ability to reduce SIRPα binding to CD47-positive tumor cells in a dose-dependent manner [3] makes it a valuable tool for in vitro assays measuring phagocytosis and antibody-dependent cellular cytotoxicity (ADCC) in cancer cell lines . Researchers can use SEN177 to confirm that observed changes in macrophage-mediated tumor cell clearance are specifically due to inhibition of the QPCTL/CD47/SIRPα pathway.

Quote Request

Request a Quote for SEN177

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.